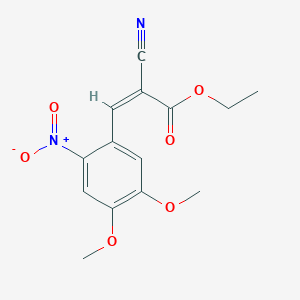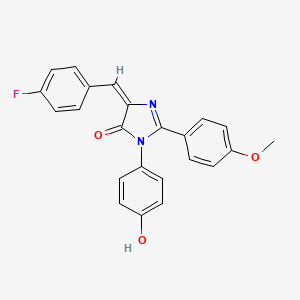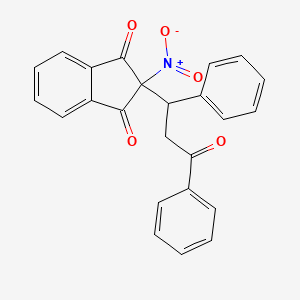
ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate, also known as DMAN, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DMAN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 341.33 g/mol.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been found to have various biochemical and physiological effects. In vitro studies have shown that ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been found to have anti-inflammatory and antioxidant properties. In animal studies, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been shown to have a low toxicity profile and no significant adverse effects on vital organs.
Advantages and Limitations for Lab Experiments
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has several potential future directions for research. One area of interest is the development of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate-based fluorescent probes for detecting protein-protein interactions. Another area of interest is the synthesis of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate derivatives with enhanced anti-cancer activity or improved solubility in aqueous solutions. Additionally, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate could be used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals or fluorescent polymers. Overall, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has shown great potential for various scientific applications and will likely continue to be an area of active research in the future.
Synthesis Methods
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with ethyl cyanoacetate under basic conditions, followed by a Knoevenagel condensation reaction with ethyl acrylate. The resulting product is then purified through recrystallization to yield ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate with a high degree of purity.
Scientific Research Applications
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been found to have potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions. In materials science, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been used as a building block for the synthesis of functional materials, such as fluorescent polymers and liquid crystals. In organic synthesis, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been used as a key intermediate in the synthesis of various compounds, including biologically active molecules.
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-4-22-14(17)10(8-15)5-9-6-12(20-2)13(21-3)7-11(9)16(18)19/h5-7H,4H2,1-3H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXAYRSKYQCSCC-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-2-propenoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)



![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)

![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)